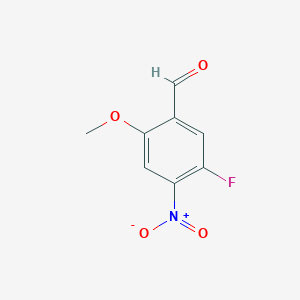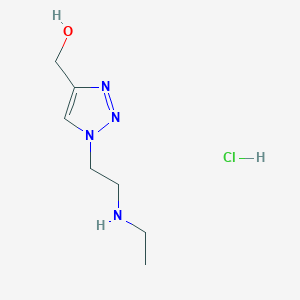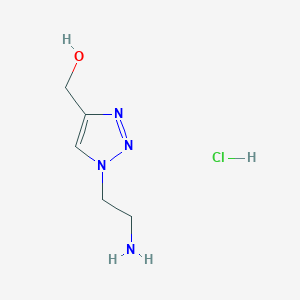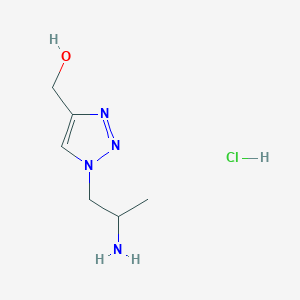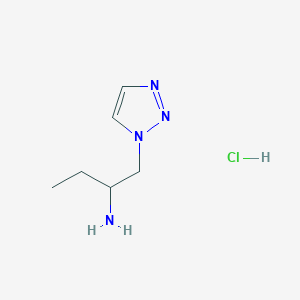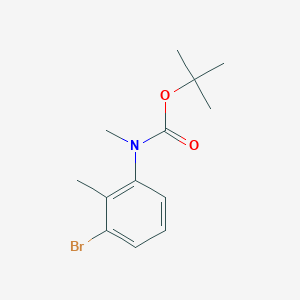
(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester
Übersicht
Beschreibung
“(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1187928-37-5. It has a molecular weight of 300.2 and its IUPAC name is tert-butyl 3-bromo-2-methylphenyl (methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrNO2/c1-9-10(14)7-6-8-11(9)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a clear liquid . More detailed physical and chemical properties were not available in the web search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound is often used as an intermediate in the synthesis of various organic compounds. For instance, its derivatives have been synthesized through asymmetric Mannich reactions, indicating its utility in producing chiral amino carbonyl compounds, highlighting its role in the synthesis of complex organic molecules with potential applications in medicinal chemistry and drug development (Yang, Pan, & List, 2009).
Deprotection Reactions
- It has been involved in studies demonstrating the mild and selective deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid. This showcases its application in the selective removal of protecting groups, a critical step in the synthesis of pharmaceuticals and complex organic molecules (Li et al., 2006).
Application in Organic Syntheses
- The compound serves as a key intermediate in various organic synthesis processes. For example, its utility in the preparation of dihydropyrimidones through enantioselective alkylation demonstrates its role in generating compounds with potential biological activities (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).
Protective Group Chemistry
- The research also highlights its importance in protective group chemistry, where it is used as a protecting group for amines and alcohols, facilitating various synthetic transformations while protecting the functional groups from undesired reactions (Surprenant & Lubell, 2006).
Green Chemistry Applications
- Furthermore, its derivatives have been synthesized through green chemistry approaches, indicating the evolving methods aimed at reducing the environmental impact of chemical syntheses. This includes the development of new antioxidants for industrial applications, emphasizing the compound's versatility and potential in creating materials with enhanced properties (Guo et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-10(14)7-6-8-11(9)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZGAMPNJQYFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179731 | |
| Record name | 1,1-Dimethylethyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester | |
CAS RN |
1187928-37-5 | |
| Record name | 1,1-Dimethylethyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



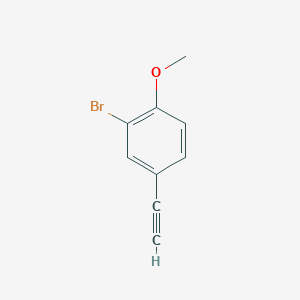
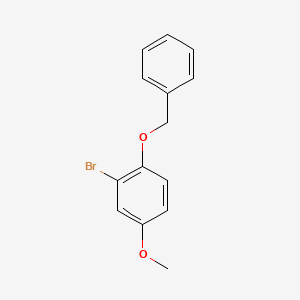
![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
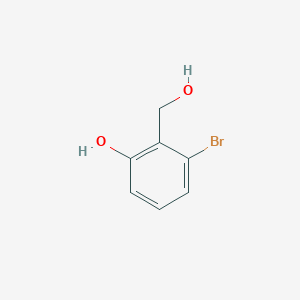
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1446850.png)
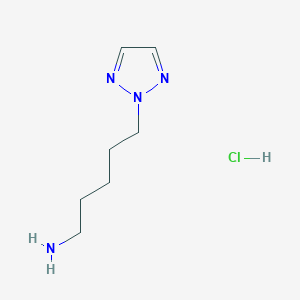
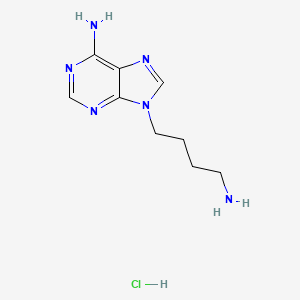
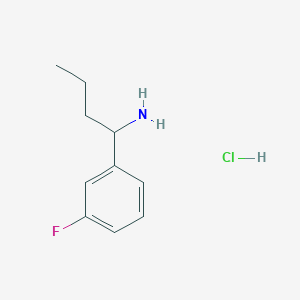
![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)
